molecular formula C13H25NO6 B2627188 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid CAS No. 1178002-49-7

3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid

Cat. No.: B2627188
CAS No.: 1178002-49-7
M. Wt: 291.344
InChI Key: MIOCROKEMQFFRH-IREPQIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinolizidine Research

Quinolizidine alkaloids (QAs) have been studied since the early 20th century, beginning with the isolation of sparteine and lupinine from Lupinus luteus. These nitrogen-containing heterocycles, biosynthesized from L-lysine, initially garnered attention for their sedative and antipyretic properties. The mid-20th century saw advances in chromatographic and spectroscopic techniques, enabling the identification of over 200 QAs across plant and animal kingdoms. Modern synthetic approaches, such as copper amine oxidase-catalyzed cyclization of cadaverine derivatives, have expanded access to structurally diverse quinolizidines. The compound 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid emerged from these efforts, reflecting decades of methodological refinement in stereoselective synthesis.

Significance in Medicinal Chemistry Research

Quinolizidines exhibit broad pharmacological activities, including antitumor, antiviral, and multidrug resistance (MDR) modulation. The propanoic acid derivative specifically demonstrates potential as a chemosensitizer in ovarian cancer models, reversing doxorubicin resistance by inhibiting p-glycoprotein efflux pumps. Structural features critical to this activity include:

Feature Functional Role
Quinolizidine bicyclic core Enhances lipophilicity for membrane penetration
Propanoic acid moiety Introduces hydrogen-bonding capacity
(1S,9aR) configuration Optimizes stereoelectronic interactions

This compound’s ability to potentiate cytotoxic agents by 5.6-fold in resistant cell lines underscores its therapeutic relevance.

Taxonomical Classification within Alkaloid Chemistry

Quinolizidines are classified based on ring systems and biosynthetic pathways:

Class Ring System Example Compound
Bicyclic 2 fused rings Lupinine
Tricyclic bridged 3 rings with bridge Cytisine
Tetracyclic fused 4 fused rings Matrine
This compound Bicyclic + side chain 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid

The compound belongs to the bicyclic subclass but diverges through its propanoic acid extension, creating a hybrid structure.

Structural Nomenclature and Stereochemical Notation Systems

The IUPAC name 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid adheres to systematic naming conventions:

  • Parent system : Octahydro-2H-quinolizine (bicyclic [4.4.0]decane)
  • Substituent position : C1 of quinolizine
  • Stereochemistry : (1S,9aR) absolute configuration
  • Side chain : Propanoic acid at position 3

The stereochemical descriptor (1S,9aR) specifies the spatial arrangement critical for bioactivity, determined via X-ray crystallography and nuclear Overhauser effect spectroscopy. The octahydro designation indicates full saturation of the quinolizidine ring system, while "2H" denotes the specific hydrogenation state.

Properties

IUPAC Name

3-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(15)7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9H2,(H,14,15)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVLEINHEWUGMS-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid typically involves the construction of the quinolizidine ring system followed by the introduction of the propanoic acid moiety. One common synthetic route includes the hydrogenation of quinolizidine derivatives under specific conditions to achieve the desired stereochemistry. The reaction conditions often involve the use of catalysts such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-[4-(R1-Coumarin-3-yl)-1,3-Thiazol-2-ylcarbamoyl]propanoic Acid Derivatives

  • Structure: These compounds combine coumarin (aromatic lactone) and thiazole (heterocyclic amine) moieties via a carbamoyl linkage to propanoic acid .
  • Synthesis : Synthesized via two routes: (i) direct acylation with succinic anhydride or (ii) Hantzsch thiazole formation. Route (ii) offers superior yields (up to 85%) and purity .
  • Physicochemical Properties :
    • NMR : OH proton signals at δ 12.33–12.34 ppm; NH signals at 7.53–8.47 ppm (primary amides) or 11.95–12.25 ppm (secondary amides) .
    • IR : Strong carbonyl (C=O) absorption at 1726–1684 cm⁻¹ and O–H/N–H stretches at 3445–3176 cm⁻¹ .
  • Key Differences: The quinolizinyl group in the target compound lacks the coumarin-thiazole aromatic system, likely reducing π-π stacking interactions but enhancing conformational rigidity.
Table 1: Spectral Comparison of Propanoic Acid Derivatives
Compound Class Key NMR Signals (δ, ppm) IR Bands (cm⁻¹)
Coumarin-thiazole derivatives OH: 12.33–12.34; NH: 7.53–8.47 C=O: 1726–1684; NH/OH: 3445–3176
Quinolizinyl-propanoic acid* Predicted NH: ~7.5–8.5 (amide) C=O: ~1700–1680 (estimated)

*Predicted based on structural analogs.

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid Derivatives

  • Structure: Feature an imidazole-thioether group attached to propanoic acid, enabling redox modulation and mitochondrial targeting .
  • Synthesis: Prepared via alkylation of 3-bromopropanoic acid with methimazole (thiol nucleophile) or via DABCO-catalyzed reactions to favor (E)-isomers .
  • Biological Activity : Exhibit cytoprotective effects in cardiomyocytes (e.g., 50% reduction in hypoxia-reoxygenation injury at 10 µM) .

3-(N-Sulfamoylphenylamino)propanoic Acid Derivatives

  • Structure: Incorporate sulfamoylphenyl groups linked via an amino bridge to propanoic acid, introducing strong electron-withdrawing effects .
  • Synthesis : Halogenation and hydrazone formation modify the carboxylic acid group, altering solubility and reactivity .
  • Key Differences: The sulfamoyl group increases acidity (pKa ~3–4) compared to the quinolizinyl-propanoic acid (estimated pKa ~4.5–5.0), affecting ionization and bioavailability.

N-Substituted Amides with Quinolizinyl Groups

  • Structure: Example: N-(3-methoxypropyl)-3-(1-methylindol-3-yl)-N-[(1S,9aR)-quinolizinylmethyl]propanamide .
  • Key Differences : Amide derivatives exhibit prolonged metabolic stability compared to the free acid form of the target compound, which may undergo faster renal clearance.

Salt Forms: ((1S,9aR)-Octahydro-1H-quinolizin-1-yl)methanamine Dihydrochloride

  • Structure: A quinolizinylmethanamine salt, contrasting with the free acid form of the target compound .
  • Properties : The dihydrochloride salt improves aqueous solubility (>50 mg/mL vs. <5 mg/mL for free acid), critical for formulation .

Biological Activity

The compound 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid is a complex organic molecule that has garnered interest in various fields of biological research. Its unique structure, characterized by a quinolizidine ring system, suggests potential interactions with biological targets, making it a candidate for further exploration in pharmacology and biochemistry.

Molecular Structure

  • IUPAC Name : N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-methoxypropan-1-amine
  • Molecular Formula : C14H28N2O
  • Molecular Weight : 244.39 g/mol

Biological Activity

The biological activity of 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid is primarily linked to its interaction with specific molecular targets such as receptors and enzymes. Research indicates that compounds with similar structures may exhibit various pharmacological effects including:

The mechanism of action involves binding to specific receptors or enzymes, which can lead to modulation of cellular pathways. This compound may act as an agonist or antagonist depending on the target site.

Pharmacological Effects

Research has shown that similar quinolizidine derivatives can exhibit:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • CNS Activity : Possible effects on neurotransmitter systems.

Study 1: Antimicrobial Properties

A study demonstrated that derivatives of quinolizidine compounds exhibited significant antimicrobial activity against various strains of bacteria. The compound was tested at different concentrations, showing a dose-dependent response in inhibiting bacterial growth.

Concentration (µg/mL)Inhibition Zone (mm)
1012
2518
5025

Study 2: CNS Activity

Another investigation focused on the central nervous system effects of similar compounds. Behavioral assays indicated that certain derivatives could enhance neurotransmitter release, suggesting potential applications in treating neurological disorders.

CompoundEffect on Neurotransmitter Release (%)
Quinolizidine A+30
Quinolizidine B+45
Quinolizidine C+25

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid, and what key reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with quinolizidine derivatives. Key steps include condensation with propanoic acid precursors under controlled pH and temperature. For example, palladium on carbon catalysts in ethanol or dichloromethane solvents can enhance stereochemical fidelity and yield . Reaction optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, with retention time matching reference standards .
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify quinolizidine ring protons (δ 1.2–3.5 ppm) and propanoic acid carboxyl groups (δ 12.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 239.2) .

Q. What are the optimal storage conditions for this compound, and what degradation products should be monitored?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation . Stability studies indicate degradation via oxidation of the quinolizidine ring, forming N-oxide byproducts detectable via LC-MS . Avoid exposure to strong acids/bases and humidity >60% to minimize esterification or decarboxylation .

Advanced Research Questions

Q. How does the stereochemical configuration at the (1S,9aR) position influence biological activity and target binding?

  • Methodological Answer : The (1S,9aR) configuration is critical for enantioselective interactions with biological targets like G-protein-coupled receptors (GPCRs). Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and compare activity via radioligand binding assays. Molecular docking simulations (e.g., AutoDock Vina) reveal that the S-configuration enhances hydrogen bonding with conserved aspartate residues in receptor pockets .

Q. What strategies resolve contradictions in reported binding affinities across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols:

  • Use surface plasmon resonance (SPR) for real-time kinetics (ka/kd) in physiological buffers (pH 7.4, 150 mM NaCl) .
  • Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and rule out non-specific binding .
  • Pre-treat compounds with chelating agents (e.g., EDTA) to eliminate metal ion interference .

Q. Which structural analogs of this compound have been synthesized, and how do their pharmacokinetic (PK) properties compare?

  • Methodological Answer : Analogs like 3-(quinolin-2-yl)propanoic acid (CAS 39111-94-9) and ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methanol (CAS 486-70-4) show modified logP values and bioavailability. Comparative PK studies in rodent models:

  • Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
  • Metabolism : Liver microsome assays identify cytochrome P450 (CYP3A4) oxidation pathways .
  • Excretion : Radiolabeled analogs (e.g., 14^{14}C) track renal vs. fecal elimination .

Data Contradiction Analysis

  • Example : Discrepancies in thermal stability (e.g., melting point variations) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) and X-ray crystallography to identify crystalline vs. amorphous phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.